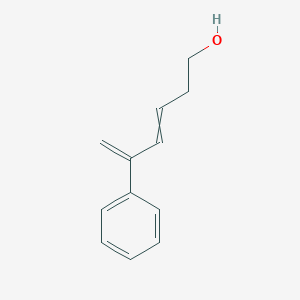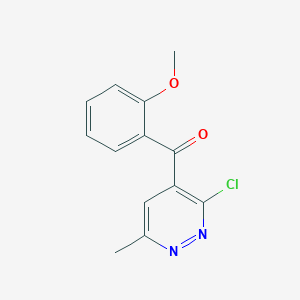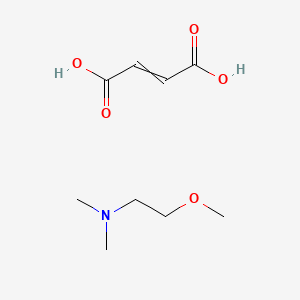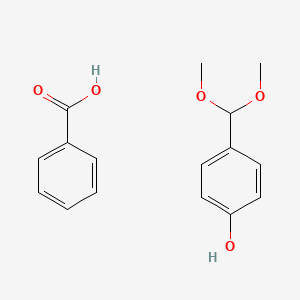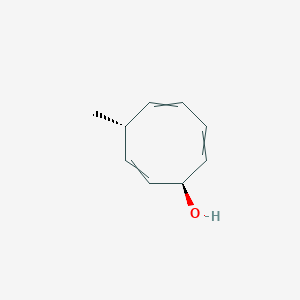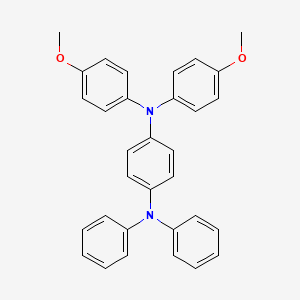
N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines This compound is characterized by its complex structure, which includes multiple aromatic rings and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyaniline with benzene-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N1,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic structure allows it to interact with various biological pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~1~-Bis(4-aminophenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine
- N~1~,N~1~-Bis(4-hydroxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine
Uniqueness
N~1~,N~1~-Bis(4-methoxyphenyl)-N~4~,N~4~-diphenylbenzene-1,4-diamine is unique due to the presence of methoxy groups on the aromatic rings. These groups can influence the compound’s reactivity, solubility, and interaction with other molecules, making it distinct from its analogs.
Properties
CAS No. |
561329-62-2 |
|---|---|
Molecular Formula |
C32H28N2O2 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
4-N,4-N-bis(4-methoxyphenyl)-1-N,1-N-diphenylbenzene-1,4-diamine |
InChI |
InChI=1S/C32H28N2O2/c1-35-31-21-17-29(18-22-31)34(30-19-23-32(36-2)24-20-30)28-15-13-27(14-16-28)33(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-24H,1-2H3 |
InChI Key |
GYBAIIWMTDYWLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



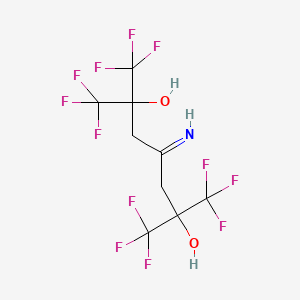
![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
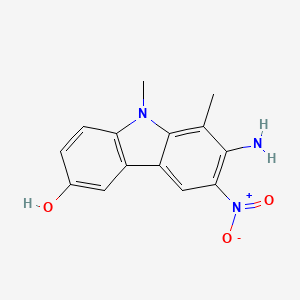
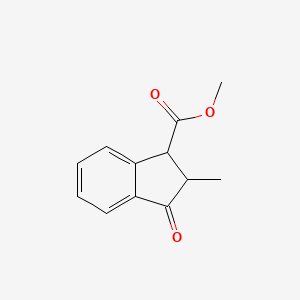

![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)

